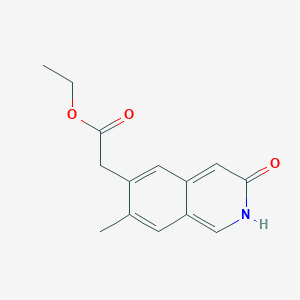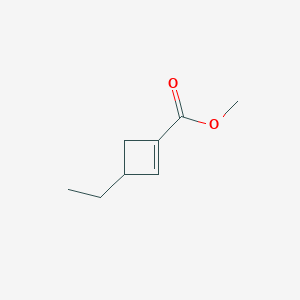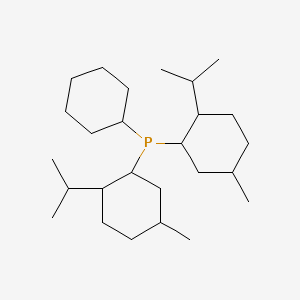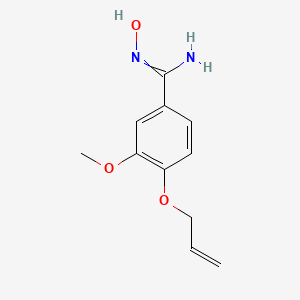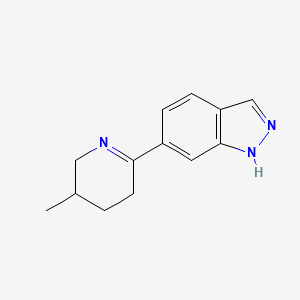
Propyl 5-((tetrahydro-2H-pyran-2-yl)oxy)pent-2-ynoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propyl 5-[(tetrahydro-2H-pyran-2-yl)oxy]-2-pentynoate is an organic compound that features a unique structure combining a propyl ester, a tetrahydropyran ring, and a pentynoate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propyl 5-[(tetrahydro-2H-pyran-2-yl)oxy]-2-pentynoate typically involves the following steps:
Formation of Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the hydrogenation of dihydropyran using a catalyst such as Raney nickel.
Esterification: The propyl ester group can be introduced via esterification reactions, where propanol reacts with an appropriate acid or acid derivative.
Pentynoate Group Introduction: The pentynoate group can be introduced through reactions involving alkynes and appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and hydrogenation processes, utilizing continuous flow reactors to ensure high yield and purity. Catalysts such as palladium or platinum may be employed to facilitate these reactions efficiently.
化学反応の分析
Types of Reactions
Propyl 5-[(tetrahydro-2H-pyran-2-yl)oxy]-2-pentynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester or tetrahydropyran ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Propyl 5-[(tetrahydro-2H-pyran-2-yl)oxy]-2-pentynoate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Materials Science: Used in the development of novel materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of propyl 5-[(tetrahydro-2H-pyran-2-yl)oxy]-2-pentynoate involves its interaction with various molecular targets and pathways. The compound’s reactivity is influenced by the presence of the tetrahydropyran ring and the pentynoate group, which can participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules or other chemical entities.
類似化合物との比較
Similar Compounds
Tetrahydropyran: A simpler compound with a similar ring structure but lacking the ester and alkyne groups.
Pentynoic Acid Esters: Compounds with similar alkyne and ester functionalities but different ring structures.
Uniqueness
Propyl 5-[(tetrahydro-2H-pyran-2-yl)oxy]-2-pentynoate is unique due to the combination of its tetrahydropyran ring, ester group, and alkyne functionality
特性
分子式 |
C13H20O4 |
|---|---|
分子量 |
240.29 g/mol |
IUPAC名 |
propyl 5-(oxan-2-yloxy)pent-2-ynoate |
InChI |
InChI=1S/C13H20O4/c1-2-9-15-12(14)7-3-5-10-16-13-8-4-6-11-17-13/h13H,2,4-6,8-11H2,1H3 |
InChIキー |
AVFCYRFMIKRLRN-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)C#CCCOC1CCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3a,6a-Dihydro-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B13932308.png)
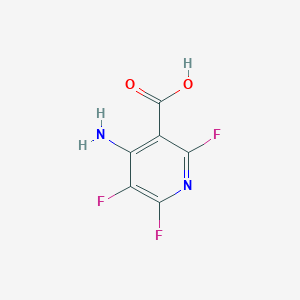


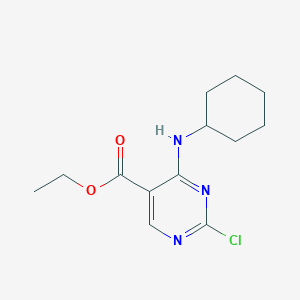
![6-Bromo-8-fluoro-2,2-dimethyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B13932350.png)

